"synthesis and properties of Methyl 2-acetylamino-3-chloropropionate"
"synthesis and properties of Methyl 2-acetylamino-3-chloropropionate"
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-acetylamino-3-chloropropionate
Abstract
Methyl 2-acetylamino-3-chloropropionate (CAS No: 18635-38-6 / 87333-22-0) is a pivotal chiral building block and fine chemical intermediate in the fields of pharmaceutical development, organic synthesis, and advanced materials science.[1][2] Its structure, featuring a chiral center, an ester, a chlorine atom, and an amide linkage, provides significant versatility for constructing more complex molecules.[1] This guide offers a comprehensive overview of its physicochemical properties, detailed synthesis methodologies, and established analytical characterization techniques. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, providing researchers and drug development professionals with a robust and scientifically grounded resource.
Introduction and Significance
Methyl 2-acetylamino-3-chloropropionate, also known by synonyms such as N-acetyl-3-chloroalanine methyl ester, is an amino acid derivative that serves as a critical starting material in multi-step organic syntheses.[3][4] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries for the development of new active ingredients.[5] Furthermore, it has found applications in the electronic chemicals sector, specifically in the formulation of photoresists for semiconductor manufacturing, where it helps to fine-tune material properties like sensitivity and resolution.[5] Understanding its synthesis and properties is therefore crucial for its effective application in these high-technology fields.[1][6]
Physicochemical and Spectroscopic Properties
The compound is typically a white solid under ambient conditions, a characteristic indicated by its melting point.[1][4] Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and methanol makes it highly compatible with a wide range of reaction and purification conditions.[1][4]
Table 1: Physicochemical Properties of Methyl 2-acetylamino-3-chloropropionate
| Property | Value | Source(s) |
| CAS Number | 18635-38-6, 87333-22-0 | [3][4] |
| Molecular Formula | C₆H₁₀ClNO₃ | [1][3][7] |
| Molecular Weight | 179.60 g/mol | [1][3][7] |
| Appearance | White Solid | [1][4] |
| Melting Point | 74-76 °C | [1][4][8] |
| Boiling Point | 303.6 ± 27.0 °C (Predicted) | [4][8] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1][4] |
| IUPAC Name | methyl 2-acetamido-3-chloropropanoate | [3] |
| InChI Key | IGKDMFMKAAPDDN-UHFFFAOYSA-N | [3] |
Spectroscopic data is essential for the structural confirmation of the molecule. While specific spectra are proprietary to databases, reference information is available through sources like PubChem, which collate data including ¹³C NMR, GC-MS, and IR spectra.[3]
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of Methyl 2-acetylamino-3-chloropropionate can be approached via several routes. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Two prevalent methods are detailed below.
Method 1: Direct Acetylation of Methyl 2-amino-3-chloropropionate
This is a direct and efficient one-step process, particularly suitable when the chiral precursor, methyl 2-amino-3-chloropropionate, is readily available. The core of this reaction is the nucleophilic acyl substitution where the amino group of the starting material attacks the electrophilic carbonyl carbon of an acetylating agent.
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Causality of Reagent Choice : Acetic anhydride is the preferred acetylating agent. It is highly reactive, and the reaction byproduct, acetic acid, is easily removed. The reaction is typically performed in an inert solvent like diethyl ether to prevent side reactions and facilitate product precipitation.[1][9]
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Control of Reaction Conditions : The temperature is maintained at 0-5°C during the addition of acetic anhydride.[9] This is a critical control point to manage the exothermic nature of the acylation, preventing potential side reactions and decomposition, thereby ensuring a high yield of the desired N-acetylated product.
Method 2: Multi-step Synthesis from Serine
This pathway is valuable when starting from the readily available and inexpensive amino acid, Serine. It involves a sequence of three key transformations: esterification, chlorination, and acylation.[10]
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Step A: Esterification : Serine is first converted to its methyl ester. This is a classic Fischer esterification, typically achieved by reacting Serine with methanol in the presence of an acid catalyst.[10][11] This step is crucial to protect the carboxylic acid functional group, preventing it from interfering in the subsequent chlorination step.
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Step B: Chlorination : The hydroxyl group of the serine methyl ester is substituted with a chlorine atom. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation.[4][10] The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion. The use of a catalyst like dimethylformamide (DMF) can accelerate this step.[10]
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Step C: Acylation : The resulting methyl 2-amino-3-chloropropionate is then acylated using acetic anhydride, as described in Method 1, to yield the final product.[10]
Below is a diagram illustrating the workflow for the synthesis starting from Serine.
Caption: Multi-step synthesis workflow from Serine.
The following diagram illustrates the key mechanistic step of N-acetylation.
Caption: Mechanism of the N-acetylation reaction.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, incorporating purification and isolation steps to ensure product integrity.
Protocol 1: Synthesis via Direct Acetylation[9]
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Preparation : Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in a reaction flask equipped with a stirrer.
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Cooling : Cool the suspension to 0-5°C using an ice bath. This temperature control is vital to moderate the reaction rate.
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Acetylation : Slowly add 20 mL of acetic anhydride dropwise while maintaining the temperature at 0-5°C. Stir vigorously during the addition.
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Reaction Progression : Continue stirring for an additional 40 minutes at 0-5°C after the addition is complete.
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Warming : Slowly warm the reaction mixture to room temperature (15-25°C) and continue stirring for 1-2 hours to ensure the reaction goes to completion.
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Isolation : Collect the precipitated white solid product by filtration.
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Purification : Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and acetic acid.
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Drying : Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. The reported yield for this procedure is approximately 85%.[9]
Protocol 2: Synthesis from Serine (Conceptual)[4][10]
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Esterification : React Serine with methanol in the presence of an acid catalyst (e.g., HCl or TMSCl) until the starting material is consumed (monitored by TLC).[11] Remove the solvent under reduced pressure to obtain the serine methyl ester hydrochloride.
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Chlorination : Treat the serine methyl ester with thionyl chloride, optionally with a catalytic amount of DMF.[4][10] The reaction is typically performed in an inert solvent. After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation.
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Acylation : Dissolve the crude methyl 2-amino-3-chloropropionate in a suitable solvent (e.g., diethyl ether) and perform the acylation with acetic anhydride as detailed in Protocol 1.
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Work-up and Purification : After the acylation reaction, the final product is isolated by filtration, washed, and dried. Recrystallization may be performed to obtain a product of high purity.[10]
Safety and Handling
Methyl 2-acetylamino-3-chloropropionate is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it may cause an allergic skin reaction (H317) and is very toxic to aquatic life with long-lasting effects (H400, H410).[3]
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[4]
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Handling : Avoid inhalation of dust and contact with skin and eyes.[4] Use in a well-ventilated area or under a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place, typically recommended at 2-8°C.[4][12]
Conclusion
Methyl 2-acetylamino-3-chloropropionate is a compound of significant industrial and research interest due to its versatile chemical nature. The synthetic routes, primarily direct acetylation or a multi-step process from serine, are well-established and offer high yields when key parameters like temperature are carefully controlled. A thorough understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is essential for its safe and effective use in the development of novel pharmaceuticals, agrochemicals, and electronic materials.
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